molecular formula C10H8N2O B2616962 5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde CAS No. 881674-54-0

5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B2616962
CAS No.: 881674-54-0
M. Wt: 172.187
InChI Key: MAEDNWRCZDCTDT-UHFFFAOYSA-N
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Description

5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde: is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused to a pyrrole ring with an aldehyde functional group at the 3-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-acetylpyridine with an appropriate pyrrole derivative under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde.

Another approach involves the cyclization of a suitable precursor, such as a 2-pyridyl-substituted acylhydrazone, under basic conditions. This method often requires the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: 5-(2-Pyridyl)-1H-pyrrole-3-carboxylic acid

    Reduction: 5-(2-Pyridyl)-1H-pyrrole-3-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used as a ligand in the study of metal-protein interactions. Its ability to coordinate with metal ions makes it valuable in bioinorganic chemistry.

    Medicine: Derivatives of this compound have shown potential as therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine and pyrrole rings can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its target.

In catalysis, the compound can act as a ligand, coordinating with metal centers to form active catalytic complexes. These complexes can facilitate various chemical transformations, such as cross-coupling reactions or oxidation processes.

Comparison with Similar Compounds

5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:

    2-(2-Pyridyl)pyrrole: Lacks the aldehyde functional group, resulting in different reactivity and applications.

    5-(2-Pyridyl)-1H-pyrrole-3-carboxylic acid:

    2-(2-Pyridyl)imidazole: Contains an imidazole ring instead of a pyrrole ring, leading to distinct chemical behavior and applications.

The uniqueness of this compound lies in its combination of a pyridine ring, a pyrrole ring, and an aldehyde functional group, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

5-pyridin-2-yl-1H-pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-8-5-10(12-6-8)9-3-1-2-4-11-9/h1-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEDNWRCZDCTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution (50 mL) of [5-(pyridin-2-yl) -1H-pyrrol-3-yl]methanol (0.96 g) in acetonitrile were added tetra-n-propylammonium perruthenate (194 mg), N-methylmorpholine N-oxide (2.98 g) and molecular sieves 4A powder (5 g), and the mixture was stirred at room temperature for 3 hr. The reaction mixture was diluted with ethyl acetate, filtered through celite, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=4:1→1:1) to give the title compound as colorless crystals (yield 270 mg, 29%).
Quantity
50 mL
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reactant
Reaction Step One
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2.98 g
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reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
powder
Quantity
5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
194 mg
Type
catalyst
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
29%

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